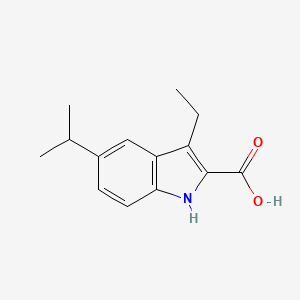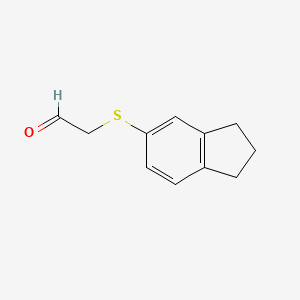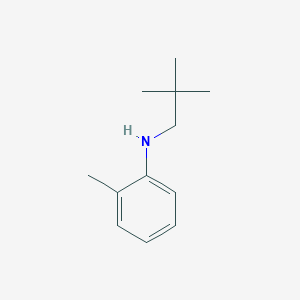
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group and a methyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial in industrial settings.
化学反応の分析
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学的研究の応用
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thiazole ring can engage in various interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
- 3-Chloro-2,2-dimethylpropanoic acid
- 3-Chloro-2,2-dimethyl-1-propanol
Uniqueness
2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC名 |
2-(3-chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChIキー |
QVWRIXRJOGJEOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)CC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)



![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)





![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)



